N-(3,4-dimethylphenyl)-2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide
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Description
N-(3,4-dimethylphenyl)-2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a useful research compound. Its molecular formula is C28H27N3O3S and its molecular weight is 485.6. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Agents
A study conducted by Borad et al. (2015) focused on the synthesis of novel N-(benzo[d]thiazol-2-yl)-2-((2,4'-dioxospiro[indoline-3, 2'-thiazolidin]-3'-yl)amino)acetamide derivatives. These compounds demonstrated a broad spectrum of antibacterial activity against various microorganisms, indicating their potential as emerging antibacterial agents (Borad et al., 2015).
Anti-Inflammatory Applications
Ma et al. (2011) synthesized a series of compounds based on the thiazolidine-2,4-dione moiety. These compounds, including (Z)-N-(3-chlorophenyl)-2-(4-((2,4-dioxothiazolidin-5-ylidene) methyl) phenoxy) acetamide, showed significant inhibition of inducible nitric oxide synthase activity and prostaglandin E2 production. This suggests potential applications in treating inflammatory diseases (Ma et al., 2011).
Cytotoxicity and ROS Generation
Novotortsev et al. (2021) reported on the synthesis of selenium-containing dispiro indolinones that exhibit considerable in vitro cytotoxicity against cancer cell lines. Some compounds in this study increased the level of intracellular reactive oxygen species, suggesting a potential mechanism for their cytotoxic action (Novotortsev et al., 2021).
Antileukemic Activity
Research by Rajopadhye and Popp (1987) involved the preparation of spiro[indoline-3,2'-thiazolidine]-2,4'-diones, which showed activity in leukemia screen tests. This highlights the potential of these compounds in antileukemic treatments (Rajopadhye & Popp, 1987).
Sodium Cation Carriers
Kosterina et al. (2004) described the synthesis of alkyl (3-oxo-2,3-dihydrothiophen-2-ylidene)- and (4-oxothiazolidin-5-ylidene)acetates. These products have potential use in membrane processes as sodium cation carriers (Kosterina et al., 2004).
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[3-(3,4-dimethylphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3S/c1-17-9-11-21(13-19(17)3)29-25(32)15-30-24-8-6-5-7-23(24)28(27(30)34)31(26(33)16-35-28)22-12-10-18(2)20(4)14-22/h5-14H,15-16H2,1-4H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAXUARXNBIHFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC(=C(C=C5)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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